1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a pyrazole ring fused with a quinoline moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the bromophenyl group: This step often involves a Suzuki coupling reaction between a bromophenyl boronic acid and the pyrazole intermediate.
Quinoline moiety attachment: The quinoline ring can be introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-chlorophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3-(4-fluorophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
The presence of the bromophenyl group in 1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone imparts unique electronic and steric properties, which can influence its reactivity and binding affinity in biological systems. This makes it distinct from its chloro- and fluoro- analogs.
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a quinoline moiety, which are known to influence biological activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The MTT assay is commonly used to determine cell viability after treatment with the compound.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 7.95 |
MCF-7 (Breast) | 6.31 |
HCT-116 (Colon) | 8.50 |
These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies have shown that it may activate specific pathways leading to programmed cell death. For instance, compounds with similar structures have been reported to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in treated cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like bromine on the phenyl ring enhances cytotoxicity.
- Quinoline Moiety : The quinoline component contributes to increased interaction with cellular targets, improving efficacy against cancer cells.
- Hydrophobicity : Variations in hydrophobicity among different derivatives affect their bioavailability and overall potency.
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound demonstrated superior activity against several cancer cell lines compared to other derivatives lacking the quinoline moiety .
Case Study 2: Mechanistic Insights
Another study explored the mechanistic pathways involved in the cytotoxic effects of similar pyrazole compounds. It was found that these compounds could inhibit key signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell proliferation and increased apoptosis .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-quinolin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c1-13(25)24-20(12-19(23-24)14-4-7-17(21)8-5-14)16-6-9-18-15(11-16)3-2-10-22-18/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFORUMLDRSCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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